N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide is an intricate organic compound belonging to the class of heterocyclic compounds containing both quinoline and biphenyl structures. This specific chemical arrangement presents a versatile molecular framework, rendering it valuable in numerous scientific and industrial applications due to its unique physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide typically involves the following steps:
Formation of Ethanesulfonyl-Substituted Intermediate: : Starting from commercially available quinoline derivatives, an ethanesulfonyl group is introduced under controlled sulfonylation conditions, usually involving ethanesulfonyl chloride and a base such as triethylamine.
Tetrahydroquinoline Derivative Synthesis: : The intermediate undergoes hydrogenation, typically using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas to reduce the quinoline to a tetrahydroquinoline structure.
Carboxamide Coupling: : The resultant ethanesulfonyl-substituted tetrahydroquinoline is then coupled with 1,1'-biphenyl-4-carboxylic acid via a condensation reaction. This step often employs coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.
Industrial Production Methods
The industrial production typically mirrors the lab-scale synthesis but requires optimization for large-scale operations. This involves:
Use of continuous flow reactors to enhance reaction efficiency and scalability.
Optimizing reaction conditions to maximize yield and purity, minimizing by-products and waste.
Implementing robust purification techniques like crystallization and chromatography for isolating the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide can undergo oxidative cleavage, often leading to the breakdown of the tetrahydroquinoline ring.
Reduction: : The compound's nitro group (if present) can be reduced to an amine, potentially altering its pharmacological properties.
Substitution: : The biphenyl moiety can participate in various substitution reactions, including electrophilic aromatic substitution, allowing functionalization at specific positions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Palladium on carbon (Pd/C) in the presence of hydrogen gas, lithium aluminum hydride (LiAlH₄).
Substitution Reagents: : Halogens (e.g., bromine, chlorine) and their corresponding catalysts.
Major Products Formed
Oxidation: : Quinoline-2,4-dicarboxylic acid derivatives.
Reduction: : Amino-substituted tetrahydroquinoline derivatives.
Substitution: : Halogenated biphenyl carboxamides.
Scientific Research Applications
Chemistry
As a building block for more complex organic molecules and heterocycles.
In the synthesis of polymers and advanced materials.
Biology
Studied for its potential as a molecular scaffold in drug discovery and design.
Used in assays to understand protein-ligand interactions due to its unique binding properties.
Medicine
Investigated as a potential therapeutic agent in treating neurological disorders and certain cancers.
Acts as a lead compound in the development of novel pharmaceuticals.
Industry
Employed in the manufacturing of specialty chemicals and agrochemicals.
Utilized as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide exerts its effects primarily through its ability to interact with specific molecular targets, including enzymes and receptors. Its mode of action involves:
Molecular Targets: : Typically targets protein kinases, G-protein-coupled receptors (GPCRs), and ion channels.
Pathways Involved: : Modulates signaling pathways related to cell proliferation, apoptosis, and inflammation. Its ethanesulfonyl group plays a crucial role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide can be compared to:
N-ethanesulfonyl-2-aminobiphenyl: : Lacks the tetrahydroquinoline ring, leading to differing physicochemical and biological properties.
N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide: : The methylsulfonyl group alters solubility and metabolic stability.
N-(quinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide: : Does not feature the ethanesulfonyl group, impacting its reactivity and interaction with molecular targets.
Uniqueness: : this compound stands out due to its specific combination of a tetrahydroquinoline core with ethanesulfonyl and biphenyl substituents, providing unique chemical properties and biological activities.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-2-30(28,29)26-16-6-9-20-14-15-22(17-23(20)26)25-24(27)21-12-10-19(11-13-21)18-7-4-3-5-8-18/h3-5,7-8,10-15,17H,2,6,9,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJMIGWIJGZATL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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